molecular formula C11H9F3O2 B13511480 4-(2-(Trifluoromethoxy)phenyl)but-3-en-2-one

4-(2-(Trifluoromethoxy)phenyl)but-3-en-2-one

Katalognummer: B13511480
Molekulargewicht: 230.18 g/mol
InChI-Schlüssel: XVJDSROBUMSMGU-VOTSOKGWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-(Trifluoromethoxy)phenyl)but-3-en-2-one is an organic compound with the molecular formula C11H9F3O2 and a molecular weight of 230.18 g/mol . This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a butenone moiety. It is primarily used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Trifluoromethoxy)phenyl)but-3-en-2-one typically involves the reaction of 2-(trifluoromethoxy)benzaldehyde with an appropriate enone precursor under basic conditions. One common method involves the use of a base such as potassium carbonate in a solvent like ethanol, followed by heating the reaction mixture to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-(Trifluoromethoxy)phenyl)but-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

4-(2-(Trifluoromethoxy)phenyl)but-3-en-2-one is utilized in various scientific research fields:

Wirkmechanismus

The mechanism of action of 4-(2-(Trifluoromethoxy)phenyl)but-3-en-2-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property facilitates its binding to active sites of enzymes or receptors, modulating their activity and leading to the desired biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(2-(Trifluoromethoxy)phenyl)but-3-en-2-one is unique due to its combination of a trifluoromethoxy group and a butenone moiety, which imparts distinct chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it valuable for specific research and industrial applications .

Eigenschaften

Molekularformel

C11H9F3O2

Molekulargewicht

230.18 g/mol

IUPAC-Name

(E)-4-[2-(trifluoromethoxy)phenyl]but-3-en-2-one

InChI

InChI=1S/C11H9F3O2/c1-8(15)6-7-9-4-2-3-5-10(9)16-11(12,13)14/h2-7H,1H3/b7-6+

InChI-Schlüssel

XVJDSROBUMSMGU-VOTSOKGWSA-N

Isomerische SMILES

CC(=O)/C=C/C1=CC=CC=C1OC(F)(F)F

Kanonische SMILES

CC(=O)C=CC1=CC=CC=C1OC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.